molecular formula C7H12O3 B6146475 3-ethoxyoxolane-3-carbaldehyde CAS No. 1780194-59-3

3-ethoxyoxolane-3-carbaldehyde

Cat. No.: B6146475
CAS No.: 1780194-59-3
M. Wt: 144.17 g/mol
InChI Key: JEUQSZADFGAROG-UHFFFAOYSA-N
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Description

3-Ethoxyoxolane-3-carbaldehyde: is an organic compound with the molecular formula C₇H₁₂O₃ . It is a derivative of oxolane, featuring an ethoxy group and an aldehyde functional group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ethoxylation of Oxolane: The synthesis of 3-ethoxyoxolane-3-carbaldehyde typically begins with the ethoxylation of oxolane. This involves the reaction of oxolane with ethanol in the presence of an acid catalyst.

    Formylation: The ethoxylated oxolane is then subjected to formylation using formic acid or formaldehyde under controlled conditions to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxyoxolane-3-carbaldehyde can undergo oxidation reactions to form carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Grignard reagents or organolithium compounds under inert atmosphere.

Major Products Formed:

    Oxidation: 3-Ethoxyoxolane-3-carboxylic acid.

    Reduction: 3-Ethoxyoxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic properties.

Industry:

  • Utilized in the development of new materials and chemical products.
  • Applied in the formulation of specialty chemicals and reagents.

Mechanism of Action

The mechanism of action of 3-ethoxyoxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

    3-Methoxyoxolane-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxyoxolane-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

Uniqueness:

  • The presence of both an ethoxy group and an aldehyde group at the 3-position makes 3-ethoxyoxolane-3-carbaldehyde unique in its reactivity and potential applications.
  • Its specific structural features contribute to its distinct chemical and biological properties, differentiating it from other oxolane derivatives.

Properties

CAS No.

1780194-59-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethoxyoxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-2-10-7(5-8)3-4-9-6-7/h5H,2-4,6H2,1H3

InChI Key

JEUQSZADFGAROG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCOC1)C=O

Purity

95

Origin of Product

United States

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